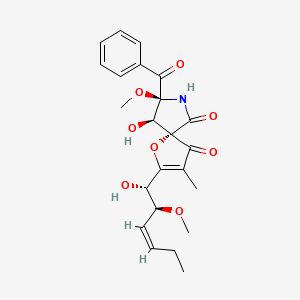

11-O-methylpseurotin A

Beschreibung

This compound is a natural product found in Beauveria felina, Aspergillus fumigatus, and Aspergillus sulphureus with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLPZRKEPWAAT-CHZVKGAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 11-O-methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family of natural products. These compounds are characterized by a unique spirocyclic γ-lactam core structure and exhibit a range of biological activities. First identified from a marine-derived strain of Aspergillus fumigatus, this compound has garnered interest for its selective bioactivity, notably its inhibitory effects on a specific yeast mutant strain and its potential as an antiseizure agent. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug discovery.

Discovery

This compound was first reported as a new natural product in 2007, isolated from a marine-derived fungus, Aspergillus fumigatus.[1] The discovery was the result of a bioassay-guided fractionation effort aimed at identifying compounds that selectively inhibit a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene. The compound has also been isolated from Sporothrix sp.[1] Pseurotins, as a class of compounds, are of mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin.

Experimental Protocols

Fungal Fermentation

A detailed protocol for the fermentation of Aspergillus fumigatus to produce pseurotins is outlined below. This protocol is based on general methods for the cultivation of this fungus for secondary metabolite production.

Materials:

-

Aspergillus fumigatus strain (marine-derived)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Strain Activation: The Aspergillus fumigatus strain is revived from a glycerol stock by streaking onto a PDA plate and incubating at 28°C for 5-7 days until sufficient sporulation is observed.

-

Seed Culture: A well-sporulated PDA plate is used to inoculate a 250 mL flask containing 100 mL of PDB. The flask is incubated at 28°C on a rotary shaker at 150 rpm for 3 days to generate a seed culture.

-

Production Culture: The seed culture is then used to inoculate larger production-scale flasks containing PDB at a 1:100 (v/v) ratio. These production cultures are incubated under the same conditions as the seed culture for 7-14 days.

Extraction and Isolation

The following is a representative protocol for the extraction and purification of this compound from the fungal culture.

Materials:

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, dichloromethane, acetonitrile, water)

-

Rotary evaporator

Procedure:

-

Extraction: The fungal culture (both mycelia and broth) is extracted exhaustively with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase. This step yields pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Methods:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy are employed to elucidate the planar structure and assign the proton and carbon signals.

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Data Presentation

Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 170.1 | |

| 3 | 110.2 | |

| 4 | 193.5 | |

| 5 | 88.9 | |

| 6 | 170.8 | |

| 7 | ||

| 8 | 100.1 | |

| 9 | 76.9 | 4.95 (d, 5.5) |

| 10' | 74.2 | 4.40 (dd, 8.5, 5.5) |

| 11' | 82.1 | 3.55 (dq, 8.5, 6.5) |

| 12' | 126.1 | 5.60 (dd, 15.5, 6.5) |

| 13' | 134.2 | 5.85 (dq, 15.5, 6.5) |

| 14' | 20.8 | 2.10 (m) |

| 15' | 14.1 | 0.95 (t, 7.5) |

| 3-CH₃ | 9.8 | 2.05 (s) |

| 11'-OCH₃ | 57.9 | 3.30 (s) |

| Benzoyl-C=O | 195.2 | |

| Benzoyl-C1'' | 135.9 | |

| Benzoyl-C2'',6'' | 129.2 | 7.95 (d, 7.5) |

| Benzoyl-C3'',5'' | 128.8 | 7.50 (t, 7.5) |

| Benzoyl-C4'' | 133.5 | 7.65 (t, 7.5) |

Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Biological Activity Data

| Compound | Assay | Organism/Model | Result |

| This compound | Antiseizure Activity | Zebrafish (PTZ model) | Inactive at tested concentrations |

| This compound | Selective Inhibition | Saccharomyces cerevisiae (hof1Δ strain) | Selectively inhibits growth |

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation and identification of this compound.

Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae

Caption: Postulated inhibition of Hof1-mediated processes in yeast by this compound.

Conclusion

This compound represents an interesting member of the pseurotin family of natural products. Its discovery through a targeted, bioassay-guided approach highlights the power of this strategy in identifying novel bioactive compounds. The detailed protocols for its fermentation, isolation, and structural elucidation provided in this guide serve as a valuable resource for researchers aiming to work with this molecule or similar fungal metabolites. While its antiseizure activity was not confirmed in the zebrafish model, its selective inhibition of the hof1Δ yeast strain suggests a specific mode of action that warrants further investigation. Future research could focus on elucidating the precise molecular target of this compound and exploring its potential in other therapeutic areas.

References

A Technical Guide to the Natural Source of 11-O-methylpseurotin A

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, isolation, and biosynthesis of 11-O-methylpseurotin A. This fungal metabolite, a member of the diverse pseurotin family of natural products, has garnered interest for its biological activities.

Natural Sources of this compound

This compound is a secondary metabolite produced by specific fungal species. To date, it has been isolated from two primary genera:

-

Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a producer of this compound.[][2] This ubiquitous fungus is a known prolific source of a wide array of bioactive secondary metabolites.[3][4][5]

-

Sporothrix : The compound was also originally isolated from a species of Sporothrix.[]

Co-cultivation of certain fungal isolates with bacteria has also been shown to induce the production of this compound, suggesting that its biosynthesis can be influenced by microbial interactions.[]

Quantitative Data

Quantitative yield data for this compound from fungal fermentations is not extensively reported in the available literature. The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods. However, the isolation of this compound alongside other pseurotin analogues suggests that it is a naturally occurring derivative within the broader pseurotin biosynthetic pathway.

| Compound | Producing Organism | Reported Co-isolated Pseurotins | Reference |

| This compound | Aspergillus fumigatus (marine-derived) | Pseurotin A | [][2] |

| This compound | Sporothrix sp. | Not specified | [] |

| This compound | Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D | [] |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.

I. Fungal Fermentation

-

Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Incubation: The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.

II. Extraction of Fungal Metabolites

-

Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (EtOAc) or methanol (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

III. Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the crude extract into fractions of decreasing complexity.

-

Bioassay-Guided Fractionation: As described for the initial isolation of this compound, fractions can be tested for biological activity (e.g., a yeast halo assay) to guide the purification process towards the active compound(s).[][2]

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC using a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve high-resolution separation of the individual compounds.

-

Structure Elucidation: The pure compound is subjected to a suite of analytical techniques to confirm its identity and structure. These include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

-

Biosynthetic Pathway

This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is assembled by the hybrid enzyme PsoA. Subsequent tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, modify this core to generate the diverse array of pseurotin derivatives.

The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of pseurotin A, involving the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase, which utilizes S-adenosyl methionine (SAM) as the methyl group donor. While the specific enzyme responsible for this final step has not been definitively characterized, it is a common terminal modification in natural product biosynthesis.

References

An In-Depth Technical Guide on 11-O-methylpseurotin A Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungi known to produce the bioactive secondary metabolite 11-O-methylpseurotin A. The document details the biosynthetic pathway, regulatory mechanisms, and experimental protocols for the cultivation of producing organisms, as well as the extraction and purification of the target compound. Quantitative data on production and detailed visualizations of key pathways and workflows are included to support research and drug development efforts in this area.

Introduction to this compound

This compound is a fungal metabolite belonging to the pseurotin family of natural products, which are characterized by a unique heterospirocyclic γ-lactam core.[] These compounds have garnered significant interest due to their diverse and potent biological activities. Pseurotin A, the direct precursor of this compound, has been reported to exhibit a range of bioactivities, including inhibition of chitin synthase and induction of nerve-cell proliferation.[2] The addition of a methyl group at the C-11 position, as seen in this compound, can modulate the biological profile of the parent compound, making it a molecule of interest for drug discovery programs.

Fungi Producing this compound

To date, two main fungal genera have been identified as producers of this compound:

-

Aspergillus fumigatus : A ubiquitous filamentous fungus, A. fumigatus is a known producer of a wide array of secondary metabolites, including pseurotin A and its methylated derivative, this compound.[] Strains of A. fumigatus, including marine-derived isolates, have been confirmed to produce this compound.[]

-

Sporothrix sp. : This genus of fungi, which includes species known to be pathogenic to humans and animals, has also been identified as a source of this compound.[]

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-characterized pathway of its precursor, pseurotin A. The core of this pathway is governed by a biosynthetic gene cluster (BGC) containing the pso genes.

The key steps in the biosynthesis are as follows:

-

Core Scaffold Synthesis: The initial steps involve a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) encoded by the psoA gene. This enzyme is responsible for the assembly of the foundational structure of the pseurotin molecule.[2]

-

C-methylation: A crucial modification is the C-methylation of the polyketide backbone, which is catalyzed by a trans-acting C-methyltransferase, PsoF.[2]

-

Further Modifications: A series of tailoring enzymes, including oxidases and other modifying enzymes encoded by the pso gene cluster, further modify the molecule.

-

O-methylation to form this compound: The final step in the formation of this compound is the O-methylation of the hydroxyl group at the C-11 position of pseurotin A. This reaction is catalyzed by a putative O-methyltransferase. While the specific gene encoding this enzyme has not been definitively identified, its presence is inferred from the existence of the final product.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Pseurotin Biosynthesis in Aspergillus fumigatus

The production of pseurotin A, and consequently this compound, in Aspergillus fumigatus is subject to complex regulatory networks. Key factors influencing the biosynthesis include:

-

Zinc Concentration: The availability of zinc ions (Zn²⁺) in the culture medium plays a significant role. High zinc concentrations have been shown to upregulate the expression of genes in the pseurotin biosynthetic cluster, leading to increased production of pseurotin A.[3]

-

Transcription Factors:

-

ZafA: This zinc-responsive transcriptional activator is a key regulator.

-

GliZ: The biosynthesis of pseurotin A is also influenced by GliZ, a transcriptional activator involved in the biosynthesis of another secondary metabolite, gliotoxin. There appears to be a reciprocal regulatory relationship between the production of pseurotin A and gliotoxin.

-

The signaling pathway illustrating this regulation is depicted below.

Caption: Regulatory pathway of pseurotin A biosynthesis in A. fumigatus.

Experimental Protocols

Fungal Cultivation

5.1.1. Aspergillus fumigatus

-

Media:

-

Glucose Minimal Medium (GMM): A common defined medium for secondary metabolite production.

-

Malt Extract Agar/Broth (MEA/MEB): A rich medium suitable for fungal growth.

-

Czapek-Dox Agar/Broth: A semi-defined medium often used for studying secondary metabolism.

-

-

Inoculation: Inoculate liquid media with a spore suspension (1 x 10⁶ spores/mL) or agar plugs from a fresh culture.

-

Incubation: Incubate cultures at 28-37°C for 7-14 days with shaking (for liquid cultures) or in a static incubator (for solid cultures).

5.1.2. Sporothrix sp.

-

Media:

-

Potato Dextrose Agar/Broth (PDA/PDB): A standard medium for the cultivation of Sporothrix.

-

Sabouraud Dextrose Agar/Broth: Another commonly used medium for this fungus.

-

-

Inoculation: Inoculate with a mycelial slurry or spore suspension.

-

Incubation: Incubate at 25-28°C for 14-21 days.

Extraction of this compound

-

Harvesting: After the incubation period, separate the fungal mycelium from the liquid culture broth by filtration.

-

Liquid-Liquid Extraction:

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

-

Mycelial Extraction:

-

The fungal mycelium can also be extracted by homogenization in methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1).

-

Filter the homogenate and concentrate the filtrate to yield a crude extract.

-

Purification of this compound

-

Silica Gel Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reversed-phase HPLC.

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV detection at a wavelength of 254 nm.

-

Collect the peak corresponding to this compound.

-

The general workflow for obtaining purified this compound is outlined below.

Caption: General experimental workflow for this compound production.

Quantitative Data

Quantitative data on the production of this compound is still emerging. However, studies on its precursor, pseurotin A, in Aspergillus fumigatus provide valuable insights into the potential yields and the impact of culture conditions.

| Fungal Strain | Culture Condition | Compound | Yield | Reference |

| Aspergillus fumigatus | High Zinc | Pseurotin A | Increased Production | [3] |

| Aspergillus fumigatus | Low Zinc | Pseurotin A | Decreased Production | [3] |

| Aspergillus fumigatus | gliZ deletion mutant | Pseurotin A | Increased Production | [3] |

Note: Further quantitative studies are required to determine the specific yields of this compound from different fungal strains and under various culture conditions.

Conclusion

This technical guide has summarized the current knowledge on the fungi that produce this compound. The biosynthetic pathway, although not fully elucidated, is understood to proceed via the pseurotin A pathway with a final O-methylation step. The regulation of this pathway in Aspergillus fumigatus by zinc and key transcription factors provides opportunities for optimizing production. The provided experimental protocols for fungal cultivation, metabolite extraction, and purification serve as a foundation for researchers to isolate and study this promising bioactive compound. Further research is warranted to identify the specific O-methyltransferase involved in the final biosynthetic step and to quantify the production of this compound in greater detail. This knowledge will be instrumental in harnessing the therapeutic potential of this unique fungal metabolite.

References

- 2. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. At the metal–metabolite interface in Aspergillus fumigatus: towards untangling the intersecting roles of zinc and gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-methylpseurotin A

For Immediate Release

A Deep Dive into the Molecular Assembly Line of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the known biosynthetic pathway of 11-O-methylpseurotin A, a fungal secondary metabolite with demonstrated biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. We will delve into the enzymatic machinery, genetic regulation, and experimental evidence that have elucidated the formation of its core structure, while also highlighting the current knowledge gap regarding the final methylation step that yields the title compound.

Executive Summary

Pseurotins are a family of fungal natural products characterized by a unique 1-oxa-7-azaspiro[][]non-2-ene-4,6-dione core structure.[2][3] Among them, this compound has been isolated from marine-derived Aspergillus fumigatus.[] The biosynthesis of the parent compound, pseurotin A, has been largely elucidated through systematic gene deletion and in vitro enzymatic assays in Aspergillus fumigatus.[2] The pathway is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a suite of tailoring enzymes encoded by the pso gene cluster.[2][4] However, the specific O-methyltransferase responsible for the conversion of pseurotin A to this compound at the C-11 position remains to be identified. This guide synthesizes the current understanding of the pathway, presenting key data and experimental methodologies.

The Pseurotin A Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of pseurotin A, the immediate precursor to this compound, is a complex process involving a PKS-NRPS hybrid enzyme and several modifying enzymes.[2][4] The core scaffold is assembled by PsoA, after which a series of oxidative and rearrangement reactions are catalyzed by the pso gene products.

The Core Machinery: The pso Gene Cluster

The genetic blueprint for pseurotin A biosynthesis is located in a dedicated gene cluster. The key enzymes and their functions, as determined by gene knockout and in vitro studies, are summarized below.[2][3][5]

| Gene | Enzyme | Putative Function |

| psoA | PsoA | Hybrid PKS-NRPS; responsible for the biosynthesis of the core 1-oxa-7-azaspiro[][]non-2-ene-4,6-dione skeleton.[2][4] |

| psoB | PsoB | Putative hydrolase; potentially involved in 2-pyrrolidine ring closure. |

| psoC | PsoC | S-adenosylmethionine (SAM)-dependent O-methyltransferase; methylates the C-8 hydroxyl group.[2][5] |

| psoD | PsoD | Cytochrome P450 monooxygenase; oxidizes the benzyl group to a benzoyl moiety.[2][5] |

| psoE | PsoE | Glutathione S-transferase (GST)-like enzyme; catalyzes the trans to cis isomerization of the C13 olefin.[2][5] |

| psoF | PsoF | Bifunctional epoxidase/C-methyltransferase; performs C-methylation on the polyketide backbone and epoxidation at C10-C11.[2] |

| psoG | PsoG | Hypothetical protein of unknown function. |

Visualizing the Pathway to Pseurotin A

The following diagram illustrates the known steps in the biosynthesis of pseurotin A. The pathway begins with the precursor, azaspirene, which is synthesized by the PKS-NRPS enzyme PsoA. A series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, lead to the formation of pseurotin A.

The Final Frontier: The 11-O-Methylation Step

While the pathway to pseurotin A is well-documented, the enzymatic step converting pseurotin A to this compound has not yet been elucidated. The O-methyltransferase PsoC has been shown to act specifically on the C-8 hydroxyl group.[2] The enzyme responsible for methylating the C-11 hydroxyl group is therefore likely a different methyltransferase.

Possible hypotheses for this final step include:

-

A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating pseurotin A.

-

An Uncharacterized Cluster Gene: There may be an uncharacterized or distantly located gene associated with the pso cluster that encodes the specific 11-O-methyltransferase.

-

Regulation-Dependent Expression: The expression of the responsible methyltransferase may be dependent on specific culture conditions or regulatory factors that have not yet been replicated in laboratory settings where the pathway was primarily studied.

The logical relationship for this final, yet unconfirmed, step can be visualized as follows:

References

An In-Depth Technical Guide to 11-O-methylpseurotin A: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-O-methylpseurotin A, a fungal metabolite with intriguing biological activities. This document details its physicochemical properties, explores its known mechanism of action related to the Hof1 signaling pathway in yeast, and presents relevant experimental protocols for its study.

Core Data and Properties

This compound is a natural product first isolated from a marine-derived fungus of the genus Aspergillus. Its unique structure and selective biological activity make it a person of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 956904-34-0 | [][2][3][4] |

| Molecular Formula | C₂₃H₂₇NO₈ | [][2] |

| Molecular Weight | 445.46 g/mol | [][2] |

| Appearance | White solid powder | [][5] |

| Solubility | Soluble in DMSO, ethanol, and methanol | [][5] |

| Storage | Store at -20°C | [][5] |

| IUPAC Name | (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | [] |

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the budding yeast Saccharomyces cerevisiae.[] This observation points towards a specific interaction with the cellular processes in which Hof1 is involved, namely cytokinesis and cell cycle regulation. The compound has also been noted for its antibacterial properties.[2]

The Hof1 Signaling Pathway in Saccharomyces cerevisiae

Hof1 is an F-BAR domain-containing protein that plays a critical role in the coordination of cytokinesis. It localizes to the bud neck, the site of cell division in yeast, and is instrumental in linking the contraction of the actomyosin ring to the formation of the septum, the new cell wall that separates the mother and daughter cells.

The function of Hof1 is tightly regulated throughout the cell cycle via phosphorylation and degradation. Key regulatory proteins include the polo-like kinase Cdc5 and the Dbf2-Mob1 kinase complex, which phosphorylate Hof1, and the SCF-Grr1 ubiquitin ligase complex, which targets Hof1 for degradation. This precise control ensures that the final stages of cell division proceed in an orderly manner.

Below is a diagram illustrating the key interactions and regulatory steps in the Hof1 signaling pathway during cytokinesis.

Postulated Mechanism of Action of this compound

While the precise molecular target of this compound remains to be elucidated, its selective effect on the hof1Δ mutant suggests that the compound may not directly inhibit Hof1. Instead, it is plausible that this compound targets a parallel or redundant pathway that becomes essential for viability in the absence of Hof1. Alternatively, the compound could inhibit a protein that functions upstream or downstream of Hof1, and the deletion of Hof1 sensitizes the cell to this inhibition.

Further research, such as chemical-genetic profiling and in vitro binding assays, is necessary to pinpoint the direct molecular target and unravel the detailed mechanism of action.

Experimental Protocols

This section outlines the general methodologies for the isolation and characterization of this compound, based on the initial discovery.

Bioassay-Guided Isolation of this compound

The isolation of this compound from the marine-derived fungus Aspergillus fumigatus is typically achieved through bioassay-guided fractionation. The workflow for this process is depicted below.

Methodology:

-

Culturing: Aspergillus fumigatus is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

-

Fractionation: The crude extract is subjected to a series of chromatographic separations (e.g., column chromatography over silica gel) to yield fractions with decreasing complexity.

-

Bioassay: Each fraction is tested for its biological activity using a yeast halo assay. This involves plating a lawn of wild-type and hof1Δ mutant S. cerevisiae and applying the fractions to filter paper discs. Fractions that show a larger zone of growth inhibition around the disc for the hof1Δ strain compared to the wild-type are considered active.

-

Purification: Active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Synthesis

A total synthesis of this compound has not been widely reported. However, synthetic strategies towards the core pseurotin scaffold have been developed. These generally involve the construction of the spirocyclic γ-lactam core, followed by the introduction of the side chains. The complexity of the molecule, with its multiple stereocenters, presents a significant synthetic challenge. Researchers interested in the synthesis would likely need to develop a novel route or adapt existing methods for the synthesis of related pseurotin analogs.

Conclusion and Future Directions

This compound is a fascinating fungal metabolite with selective biological activity against a yeast strain deficient in the key cytokinesis regulator, Hof1. This property makes it a valuable tool for studying the intricacies of cell division and a potential lead for the development of novel antifungal agents.

Future research should focus on:

-

Target Identification: Unambiguously identifying the direct molecular target(s) of this compound to fully understand its mechanism of action.

-

Total Synthesis: Developing a robust and efficient total synthesis to enable the production of larger quantities for further biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

-

Broader Biological Profiling: Investigating the activity of this compound against a wider range of fungal pathogens and exploring its potential in other therapeutic areas, given the diverse activities reported for the pseurotin family.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic potential of this compound.

References

Spectroscopic and Spectrometric Characterization of 11-O-methylpseurotin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data available for 11-O-methylpseurotin A, a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) derived natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Introduction

This compound is a fungal metabolite that has garnered interest within the scientific community. Accurate and detailed spectroscopic data is fundamental for its unambiguous identification and for quality control in synthetic or isolation batches. This document compiles the available Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the structural elucidation and verification of the molecule.

¹H NMR Data

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results | Data not available in search results |

| ... | ... |

¹³C NMR Data

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results | Data not available in search results |

| ... | ... |

Mass Spectrometry Data

High-resolution mass spectrometry provides an accurate mass measurement, which is critical for determining the elemental composition of a molecule.

HRESIMS Data

| Ion | Measured m/z | Calculated m/z |

| [M+H]⁺ | Data not available in search results | Data not available in search results |

| [M+Na]⁺ | Data not available in search results | Data not available in search results |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

A general workflow for the isolation of natural products from fungal cultures is depicted below. The specific details for this compound were not available in the provided search results.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).

-

Solvent : Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.

-

Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Experiments : A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are generally employed for complete structural assignment.

Mass Spectrometry

-

Instrumentation : High-resolution mass spectra are acquired on an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

-

Ionization Mode : ESI can be performed in either positive or negative ion mode to detect protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻).

-

Data Analysis : The measured mass-to-charge ratio (m/z) is used to calculate the elemental composition of the ion.

Signaling Pathways and Logical Relationships

Information regarding specific signaling pathways directly modulated by this compound was not available in the provided search results. A generalized diagram illustrating the process of identifying a bioactive compound and its potential cellular target is presented below.

Disclaimer: The spectroscopic data (¹H and ¹³C NMR, and HRESIMS) for this compound were not explicitly available in the initial search results. The tables are presented as a template for the required data. For definitive values, please refer to the primary literature: J. Nat. Prod. 2007, 70 (10), pp 1672–1675.

Unveiling the Biological Activities of 11-O-methylpseurotin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal metabolite that has garnered interest for its specific biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its discovery, mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Core Biological Activity: Selective Inhibition of Saccharomyces cerevisiaehof1Δ Mutant

The primary and most well-documented biological activity of this compound is its selective inhibition of Saccharomyces cerevisiae strains that have a deletion of the HOF1 gene (hof1Δ). This activity was discovered through a bioassay-guided fractionation of an organic extract from a marine-derived fungus, Aspergillus fumigatus. The selective nature of this inhibition suggests that this compound targets a cellular process that is essential for the viability of hof1Δ cells, but not for wild-type cells.

While the initial discovery publication identified this selective activity, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for the hof1Δ strain versus the wild-type strain were not detailed in the available literature.

Experimental Protocols

The discovery of this compound and its biological activity was achieved through a combination of fungal culture, extraction, bioassay-guided fractionation, and structural elucidation.

Fungal Culture and Extraction

-

Organism: A marine-derived strain of Aspergillus fumigatus.

-

Culture: The fungus was cultured in a liquid medium to generate biomass and secondary metabolites.

-

Extraction: The culture broth and mycelium were extracted with an organic solvent to obtain a crude extract containing a mixture of fungal metabolites.

Bioassay-Guided Fractionation

The crude extract was subjected to a process of bioassay-guided fractionation to isolate the active compound. This iterative process involves separating the extract into fractions and testing each fraction for biological activity. The active fractions are then further separated until a pure, active compound is isolated.

-

Assay: A yeast halo assay was used to screen for inhibitory activity against a panel of S. cerevisiae strains, including a wild-type strain and a mutant strain with a deletion of the HOF1 gene.

-

Fractionation: The specific chromatographic techniques used for fractionation were not detailed in the available literature, but typically involve methods such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).

The workflow for bioassay-guided fractionation is illustrated in the diagram below.

Yeast Halo Assay Protocol (Representative)

While the specific parameters for the yeast halo assay used in the discovery of this compound are not available, the following is a representative protocol for such an assay.

-

Yeast Strain Preparation:

-

Inoculate a single colony of the desired S. cerevisiae strain (e.g., wild-type, hof1Δ) into 5 mL of appropriate liquid medium (e.g., YPD or a synthetic defined medium).

-

Incubate overnight at 30°C with shaking.

-

-

Plate Preparation:

-

Prepare agar plates with the same medium used for the overnight culture.

-

In a sterile tube, mix a standardized amount of the overnight yeast culture with molten, cooled (to ~45-50°C) top agar.

-

Pour the yeast-seeded top agar onto the surface of the prepared agar plates and allow it to solidify.

-

-

Compound Application:

-

Sterile filter paper discs (typically 6 mm in diameter) are placed onto the surface of the seeded agar.

-

A known volume (e.g., 5-10 µL) of the test compound or extract fraction at a specific concentration is applied to each disc. A solvent control (e.g., DMSO) should also be included.

-

-

Incubation and Analysis:

-

The plates are incubated at 30°C for 24-48 hours.

-

The diameter of the zone of growth inhibition (the "halo") around each disc is measured. A larger halo indicates greater inhibitory activity. The selective activity of this compound would be observed as a significantly larger halo on the plates seeded with the hof1Δ strain compared to the wild-type strain.

-

Signaling Pathway and Mechanism of Action

The selective inhibition of the hof1Δ mutant provides a significant clue to the mechanism of action of this compound. The HOF1 gene in S. cerevisiae encodes a conserved F-BAR domain protein that plays a crucial role in cytokinesis, the final step of cell division.

Function of Hof1 in Cytokinesis:

-

Localization: Hof1 localizes to the bud neck, the site of cell division in yeast.

-

Actomyosin Ring Regulation: It is involved in the regulation of the actomyosin ring, a contractile structure essential for pinching off the daughter cell from the mother cell.

-

Septin Organization: Hof1 interacts with septins, a family of GTP-binding proteins that form a ring at the bud neck and are critical for proper cell division.

The fact that deletion of HOF1 renders the yeast hypersensitive to this compound suggests that the compound may target a pathway that becomes essential for survival in the absence of Hof1. This phenomenon is known as synthetic lethality. The precise molecular target of this compound has not been reported. However, it is likely to be involved in a cellular process that runs in parallel to or compensates for the function of Hof1 in cytokinesis.

The potential mechanism of action is depicted in the following diagram.

Other Potential Biological Activities

To date, the primary literature has focused on the selective activity of this compound against the hof1Δ yeast strain. There are no detailed reports of other significant biological activities, such as antibacterial, broad-spectrum antifungal, or cytotoxic effects. Further research is needed to explore the full biological activity profile of this compound.

Summary and Future Directions

This compound is a fungal metabolite with a specific and intriguing biological activity: the selective inhibition of Saccharomyces cerevisiae lacking the HOF1 gene. This property makes it a valuable tool for studying the process of cytokinesis and the concept of synthetic lethality.

For drug development professionals, the principle of targeting synthetic lethal pathways is a promising strategy in areas such as oncology, where cancer cells often have specific gene deletions that are not present in healthy cells.

Future research on this compound should focus on:

-

Target Identification: Elucidating the precise molecular target of the compound to understand the basis of its synthetic lethal interaction with HOF1.

-

Quantitative Analysis: Determining the IC50 or MIC values for its activity against the hof1Δ strain and a broader panel of microbial and mammalian cell lines.

-

Broader Screening: Investigating other potential biological activities of this compound.

This in-depth guide provides a foundation for understanding the known biological activities of this compound. As research progresses, a more complete picture of its therapeutic and scientific potential will undoubtedly emerge.

Unveiling the Selective Cytotoxicity of 11-O-methylpseurotin A in Hof1-Deficient Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory action of 11-O-methylpseurotin A against Saccharomyces cerevisiae strains harboring a deletion of the HOF1 gene. This document outlines the core findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This information is intended to facilitate further research into the mechanism of action of this compound and the exploration of synthetic lethal interactions for therapeutic development.

Introduction: The Principle of Synthetic Lethality

The selective inhibition of a specific mutant strain by a chemical compound is a manifestation of synthetic lethality. In this context, neither the deletion of the HOF1 gene nor the treatment with this compound alone is lethal to the yeast cells under standard conditions. However, the combination of these two factors results in cell death. This phenomenon suggests that this compound targets a cellular process or pathway that becomes essential for survival in the absence of Hof1p.

Hof1p is a well-characterized F-BAR domain protein in S. cerevisiae that plays a crucial role in cytokinesis, the final stage of cell division. It is involved in the coordination of actomyosin ring contraction and the formation of the septum that separates the mother and daughter cells. The deletion of HOF1 results in defects in cytokinesis, particularly at elevated temperatures.

This compound is a fungal metabolite that has been identified to selectively inhibit the growth of hof1Δ yeast strains. This guide delves into the specifics of this selective inhibition, providing the necessary details for its study and potential exploitation.

Quantitative Data Summary

The selective inhibitory effect of this compound on the hof1Δ strain was first described in a study by Boot et al. (2007). The following table summarizes the key quantitative findings from their bioassay-guided fractionation, which utilized a yeast halo assay to identify this selective toxicity.

| Compound | Yeast Strain | Concentration per disk | Zone of Inhibition (diameter in mm) |

| This compound | Wild-type (BY4741) | 10 µg | - (No inhibition) |

| This compound | hof1Δ (BY4741) | 10 µg | 13 |

| Pseurotin A | Wild-type (BY4741) | 10 µg | - (No inhibition) |

| Pseurotin A | hof1Δ (BY4741) | 10 µg | - (No inhibition) |

Data extracted from Boot, C. M., et al. (2007). J. Nat. Prod., 70(10), 1672-1675.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the identification and characterization of the selective inhibition of the hof1Δ strain by this compound.

Yeast Strains and Growth Conditions

-

Yeast Strains:

-

Wild-type: Saccharomyces cerevisiae BY4741 (MATa; his3Δ1; leu2Δ0; met15Δ0; ura3Δ0)

-

Mutant: hof1Δ strain in the BY4741 background (MATa; his3Δ1; leu2Δ0; met15Δ0; ura3Δ0; YDR293C::kanMX4)

-

-

Growth Medium:

-

YPD Agar: 1% yeast extract, 2% peptone, 2% dextrose, and 2% agar.

-

-

Incubation Conditions:

-

Plates are incubated at 30°C for 24-48 hours.

-

Yeast Halo Assay for Screening Selective Inhibitors

This assay is used to qualitatively and semi-quantitatively assess the growth inhibitory effect of a compound on a lawn of yeast.

-

Prepare Yeast Lawns:

-

Grow overnight cultures of wild-type and hof1Δ yeast strains in YPD broth at 30°C with shaking.

-

Dilute the overnight cultures to an OD600 of 0.1.

-

Spread 100 µL of the diluted cultures evenly onto separate YPD agar plates to create a uniform lawn of yeast.

-

Allow the plates to dry at room temperature in a sterile environment.

-

-

Apply the Compound:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

-

Aseptically place sterile paper filter disks (6 mm diameter) onto the center of the yeast-seeded agar plates.

-

Pipette 10 µL of the 1 mg/mL compound solution onto each filter disk (resulting in 10 µg of compound per disk).

-

As a negative control, apply 10 µL of the solvent (DMSO) to a separate disk on each plate.

-

-

Incubation and Analysis:

-

Incubate the plates at 30°C for 24-48 hours.

-

Measure the diameter of the clear zone of growth inhibition (the "halo") around each disk in millimeters. The absence of a halo indicates no inhibition.

-

Visualizations: Pathways and Workflows

Hof1 Signaling Pathway in Cytokinesis

The following diagram illustrates the central role of Hof1 in the complex network of proteins that regulate cytokinesis in budding yeast. Its function is tightly controlled by phosphorylation events orchestrated by key cell cycle kinases.

Caption: Simplified signaling pathway of Hof1 in yeast cytokinesis.

Experimental Workflow: Screening for Selective Inhibitors

This diagram outlines the systematic process used to identify compounds that exhibit selective toxicity towards a yeast mutant strain.

Caption: Workflow for identifying selective inhibitors via yeast halo assay.

Logical Relationship of Synthetic Lethality

This diagram illustrates the logical framework of the synthetic lethal interaction between the HOF1 deletion and this compound.

Caption: Logical representation of synthetic lethality.

Conclusion and Future Directions

The selective inhibition of the hof1Δ yeast strain by this compound provides a compelling case study in chemical genetics and the principle of synthetic lethality. This technical guide has summarized the key data and methodologies for studying this interaction.

Future research in this area could focus on several key aspects:

-

Mechanism of Action Studies: Identifying the direct molecular target of this compound is a critical next step. This could involve techniques such as affinity chromatography, proteomics, or further genetic screens to identify suppressor or enhancer mutations.

-

Pathway Elucidation: Determining which cellular pathway becomes essential in the absence of Hof1p and is targeted by this compound will provide fundamental insights into the robustness of the cell division machinery.

-

Therapeutic Potential: The concept of synthetic lethality is a cornerstone of modern cancer therapy. While this specific interaction is in a yeast model, the principles can be extrapolated. Identifying the human orthologs of Hof1 and the target of this compound could inspire novel therapeutic strategies for diseases where one of these components is compromised.

This guide serves as a foundational resource for researchers aiming to build upon the initial discovery of this compound's selective activity and to further explore the fascinating and powerful concept of synthetic lethal interactions.

Preliminary Studies on 11-O-methylpseurotin A: A Technical Overview

Abstract

This technical guide provides an in-depth analysis of the preliminary research on 11-O-methylpseurotin A, a novel fungal metabolite. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the initial discovery, biological activity, and the specific molecular target of this compound, with a focus on its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae. The guide includes a summary of the available quantitative data, detailed experimental protocols for the key bioassay employed in its discovery, and a visualization of the relevant biological pathway to contextualize its mechanism of action.

Introduction

This compound is a natural product of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin.[1] It was first isolated from a marine-derived strain of the fungus Aspergillus fumigatus.[1] This compound is a new analog of the pseurotin family of natural products, which are known for their diverse biological activities. Preliminary studies have revealed that this compound exhibits a specific and potent inhibitory effect against a mutant strain of Saccharomyces cerevisiae lacking the HOF1 gene, suggesting a synthetic lethal relationship and pointing towards a specific mechanism of action related to cell division.[1][2]

Quantitative Data Presentation

The initial biological characterization of this compound was conducted using a yeast halo assay. This assay measures the zone of growth inhibition around a disk impregnated with the test compound. The data from these preliminary studies are summarized in the table below.

| Compound | Yeast Strain | Concentration | Zone of Inhibition (diameter) | Activity |

| This compound | S. cerevisiae (Hof1 deletion) | 20 µM | 9 mm | Active |

| Pseurotin A | S. cerevisiae (Hof1 deletion) | Not specified | Not specified | Inactive |

Table 1: Summary of Yeast Halo Assay Results for this compound and Pseurotin A.[2]

Experimental Protocols

The primary method used for the bioassay-guided fractionation and discovery of this compound was the yeast halo assay.

Yeast Halo Assay

This assay is a high-throughput method for screening the biological activity of compounds against yeast strains.[3][4] A filter paper disk is impregnated with the test compound and placed on a solid medium seeded with a lawn of yeast. A clear zone, or "halo," around the disk indicates that the compound has cytotoxic or cytostatic activity.[3]

Materials:

-

Saccharomyces cerevisiae strains (wild-type and mutant strains, e.g., Hof1 deletion)

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

Sterile filter paper disks

-

Solution of this compound in a suitable solvent (e.g., DMSO)

-

Incubator

Procedure:

-

Yeast Culture Preparation: A starter culture of the desired S. cerevisiae strain is grown to saturation in liquid YPD medium.

-

Seeding the Plates: A small volume of the saturated yeast culture is mixed with molten YPD soft agar and poured over the surface of a pre-warmed YPD agar plate to create a uniform lawn of yeast.

-

Compound Application: A sterile filter paper disk is impregnated with a known concentration of the this compound solution.

-

Incubation: The impregnated disk is placed on the center of the yeast-seeded agar plate. The plate is then incubated at 30°C until a visible lawn of yeast growth appears.

-

Data Collection: The diameter of the clear zone of growth inhibition around the filter disk is measured in millimeters.

Visualization of Signaling Pathways and Experimental Workflows

Logical Relationship in Synthetic Lethality

The selective inhibition of the Hof1 deletion strain by this compound suggests a synthetic lethal interaction. This occurs when the combination of a mutation in a specific gene (in this case, the deletion of HOF1) and the action of a compound (this compound) leads to cell death, while either event alone is not lethal. This points to the compound inhibiting a pathway that becomes essential for survival in the absence of Hof1.

Caption: Synthetic lethality of this compound in Hof1 deletion yeast.

The Role of Hof1 in the Cytokinesis Signaling Pathway

Hof1 is an F-BAR protein that plays a crucial role in cytokinesis in Saccharomyces cerevisiae.[1][5] It is involved in the regulation of the actomyosin ring and the formation of the primary septum, which are essential for the separation of daughter cells from the mother cell.[2][6] The selective activity of this compound against the hof1Δ strain suggests that the compound may target a cellular process that runs in parallel to the Hof1-mediated pathway or a process that compensates for the loss of Hof1 function.

Caption: Simplified overview of the Hof1 role in yeast cytokinesis.

Experimental Workflow for Bioassay-Guided Fractionation

The discovery of this compound was achieved through a bioassay-guided fractionation process. This workflow involves separating a crude natural product extract into fractions and testing each fraction for biological activity. The active fractions are then further purified until a single active compound is isolated.

Caption: Bioassay-guided fractionation workflow for this compound.

Conclusion and Future Directions

The preliminary studies on this compound have identified it as a promising bioactive compound with a specific mode of action. Its selective activity against a Saccharomyces cerevisiae strain deficient in the cytokinesis-related protein Hof1 provides a valuable tool for chemical genetics and a starting point for further investigation into novel antifungal drug development.

Future research should focus on:

-

Elucidating the precise molecular target of this compound.

-

Determining its efficacy against a broader range of fungal pathogens.

-

Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Investigating its potential for development as a therapeutic agent.

References

- 1. DSpace [repository.upenn.edu]

- 2. Roles of Hof1p, Bni1p, Bnr1p, and myo1p in cytokinesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerating the Discovery of Biologically Active Small Molecules Using a High-Throughput Yeast Halo Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HOF1 | SGD [yeastgenome.org]

- 6. Saccharomyces cerevisiae Dma proteins participate in cytokinesis by controlling two different pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pseurotin Compounds: A Deep Dive into a Promising Class of Bioactive Fungal Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotins are a fascinating family of fungal secondary metabolites characterized by a unique and complex 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure. First isolated in 1976, these compounds, with pseurotin A being the most well-known member, have garnered significant attention from the scientific community due to their broad spectrum of biological activities.[2] Sourced from various fungal species, particularly of the Aspergillus genus, pseurotins have demonstrated potent antitumor, immunomodulatory, antimicrobial, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of the current knowledge on pseurotin compounds, focusing on their biological activities, mechanisms of action, biosynthesis, and the structure-activity relationships of their derivatives.

Biological Activities of Pseurotin Compounds

Pseurotin A and its analogues have been shown to exhibit a wide range of biological effects, making them attractive candidates for further investigation in drug discovery and development. Their activities are summarized below, with quantitative data presented in the subsequent tables.

Anticancer Activity

Pseurotins have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Pseurotin A has been reported to be active against several glioma cell lines with IC50 values ranging from 0.51 to 29.3 μM.[2] It has also shown activity against hepatocellular carcinoma cells (HepG2) and breast cancer cell lines.[3]

Immunomodulatory Effects

Pseurotin D has been shown to inhibit the activation of human T cells, a key component of the adaptive immune response. This inhibitory effect is associated with the induction of apoptosis in T cells and the suppression of STAT3 and STAT5 phosphorylation.[4]

Antimicrobial Activity

Pseurotin A exhibits mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of pseurotin A against Bacillus cereus and Shigella shiga has been reported to be 64 μg/mL.[1] It has also shown selective activity against Staphylococcus epidermidis with a MIC value of 10 μM.[1]

Quantitative Data on Biological Activities

The following tables summarize the reported quantitative data for the biological activities of key pseurotin compounds.

Table 1: Cytotoxicity of Pseurotin A against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| U87-MG | Glioblastoma | 0.51 | [2] |

| U251 | Glioblastoma | 1.25 | [2] |

| T98G | Glioblastoma | 29.3 | [2] |

| HepG2 | Hepatocellular Carcinoma | 22.2 µg/mL | [5] |

Table 2: Antimicrobial Activity of Pseurotin A

| Microorganism | Type | MIC | Reference |

| Bacillus cereus | Gram-positive bacteria | 64 μg/mL | [1] |

| Shigella shiga | Gram-negative bacteria | 64 μg/mL | [1] |

| Staphylococcus epidermidis | Gram-positive bacteria | 10 μM | [1] |

Mechanism of Action

The diverse biological activities of pseurotins stem from their ability to modulate various cellular pathways.

Inhibition of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Pseurotin A has been identified as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. It inhibits both the secretion of PCSK9 and its interaction with the low-density lipoprotein receptor (LDLR). This leads to increased LDLR levels and enhanced clearance of LDL cholesterol, suggesting a potential therapeutic application in hypercholesterolemia and related cardiovascular diseases.

Modulation of Signaling Pathways

Pseurotins have been shown to interfere with key signaling pathways involved in cell proliferation, survival, and inflammation. Pseurotin D inhibits the activation of STAT3 and STAT5 in T cells, leading to reduced T cell activation and proliferation.[4] Furthermore, pseurotins have been observed to modulate the JAK/STAT and MAPK signaling pathways in murine macrophages.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Pseurotin D has been shown to induce apoptosis in human lymphoid leukemia cells by targeting redox-sensitive pathways. It leads to an increase in mitochondrial reactive oxygen species (ROS) production, which in turn triggers a cascade of events leading to programmed cell death.

Biosynthesis of Pseurotin A

The biosynthesis of the complex pseurotin core is a multi-step process involving a series of enzymatic reactions. The key enzymes and intermediates in the proposed biosynthetic pathway of pseurotin A are outlined below.[6]

The pathway begins with a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, PsoA, which is responsible for assembling the core structure.[6] Subsequent modifications are carried out by a suite of tailoring enzymes, including a methyltransferase (PsoC), a cytochrome P450 monooxygenase (PsoD), a glutathione S-transferase-like enzyme (PsoE), and a unique bifunctional epoxidase/C-methyltransferase (PsoF).[6] The regulation of pseurotin A biosynthesis is also influenced by other factors, such as the transcriptional activator GliZ and zinc concentrations.[7]

Caption: Proposed biosynthetic pathway of Pseurotin A.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by pseurotin compounds and a general workflow for their analysis.

Caption: Key signaling pathways modulated by pseurotin compounds.

Caption: General experimental workflow for pseurotin activity assessment.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of pseurotin compounds. For detailed, step-by-step protocols, it is recommended to consult the original research articles cited.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pseurotin compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-STAT3, anti-phospho-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation, identification, and quantification of pseurotin compounds.

-

Sample Preparation: Extract pseurotins from fungal cultures or reaction mixtures using an appropriate solvent (e.g., ethyl acetate or methanol).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid, is typically employed.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: UV detection at a wavelength of around 254 nm or 280 nm is suitable for pseurotins.

-

-

Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram.

-

Quantification: Quantify the amount of each pseurotin compound by comparing the peak area to a standard curve of known concentrations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the pseurotin compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship of Pseurotin Derivatives

The unique spirocyclic core of pseurotins provides a scaffold for chemical modification to explore structure-activity relationships (SAR). Studies on pseurotin analogues have provided insights into the structural features crucial for their biological activity. For instance, modifications to the side chain and the benzoyl group can significantly impact the potency and selectivity of these compounds. Further synthesis and biological evaluation of a wider range of pseurotin derivatives are needed to fully elucidate the SAR and to design novel analogues with improved therapeutic properties.

Caption: Logical relationships in pseurotin structure-activity studies.

Conclusion

Pseurotin compounds represent a promising class of natural products with a diverse range of biological activities. Their unique chemical structure and multiple mechanisms of action make them valuable lead compounds for the development of new therapeutic agents, particularly in the areas of oncology, immunology, and infectious diseases. Further research focusing on the total synthesis of novel analogues, detailed elucidation of their molecular targets, and preclinical evaluation will be crucial in unlocking the full therapeutic potential of this fascinating family of fungal metabolites. This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the exciting field of pseurotin chemistry and biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

11-O-methylpseurotin A: An Emerging Candidate in Antifungal Research

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

11-O-methylpseurotin A, a methylated derivative of the fungal metabolite pseurotin A, has emerged as a molecule of interest with potential bioactivity. While research into its specific antifungal properties is still in its nascent stages, preliminary findings and the biological activities of its parent compound suggest a potential avenue for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological targets and the antifungal activities of related pseurotin compounds. This document also outlines standard experimental protocols necessary to fully elucidate its antifungal potential and proposes a putative mechanism of action based on existing data.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Natural products from fungi have historically been a rich source of therapeutic agents. Pseurotins, a class of fungal metabolites characterized by a unique spirocyclic γ-lactam core, have attracted attention for their diverse biological activities. This compound, a derivative isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp., is a molecule of growing interest in this context. This whitepaper summarizes the current state of knowledge regarding this compound's potential as an antifungal agent and provides a roadmap for its future investigation.

Quantitative Data on Antifungal Activity

Direct quantitative data on the antifungal activity of this compound against pathogenic fungi is notably scarce in publicly available literature. One study on secondary metabolites from a marine-derived fungus identified a "compound 10" with moderate inhibitory activity against Candida albicans at a Minimum Inhibitory Concentration (MIC) of 50 μM. While the full identification of "compound 10" in this study is not explicitly confirmed as this compound, it highlights the potential for antifungal activity within this class of molecules.

For the parent compound, pseurotin A, the data is conflicting. Some studies report mild to moderate antimicrobial activity, with one publication noting a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against Bacillus cereus and Shigella shiga. However, other research focusing on its chitin synthase inhibitory activity explicitly states that pseurotin A and its 8-O-demethyl derivative do not possess antifungal or antibacterial properties. This discrepancy underscores the need for direct and robust antifungal testing of this compound.

Table 1: Summary of Reported In Vitro Antifungal and Biological Activity of Pseurotin Derivatives

| Compound | Fungal Species/Target | Assay Type | Result | Citation |

| Pseurotin A | Candida albicans | Antifungal Susceptibility | Mild to moderate activity | |

| Pseurotin A | Various Fungi | Antifungal Susceptibility | No antifungal activity | |

| Pseurotin A | Chitin Synthase | Enzyme Inhibition | IC50 = 81 μM | |

| 8-O-Demethylpseurotin A | Chitin Synthase | Enzyme Inhibition | IC50 = 192 μM | |

| This compound | Saccharomyces cerevisiae (Hof1 deletion strain) | Yeast Halo Assay | Selective inhibition | |

| "Compound 10" (Unconfirmed) | Candida albicans | MIC Determination | MIC = 50 μM |

Putative Mechanism of Action

The most direct evidence for the mechanism of action of this compound comes from a study that identified it as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, the final step of cell division. It is a key component of the septum stress response pathway and is crucial for maintaining cell integrity during cell separation.